molecular formula C9H11NO4S B1352186 N-(Phenylsulfonyl)glycine Methyl Ester CAS No. 69398-48-7

N-(Phenylsulfonyl)glycine Methyl Ester

Cat. No. B1352186
CAS RN: 69398-48-7
M. Wt: 229.26 g/mol
InChI Key: QKASBYGZWRFVMK-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)glycine Methyl Ester is a chemical compound with the CAS Number: 69398-48-7 and Molecular Weight: 229.26 . Its IUPAC name is methyl [(phenylsulfonyl)amino]acetate .


Synthesis Analysis

The synthesis of N-(Phenylsulfonyl)glycine Methyl Ester has been described in the literature. An operationally simple Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification (DROE) approach has been disclosed to successfully access a good variety of ®- and (S)-α-arylglycine esters from commercially available aldehydes, phenylsulfonyl acetonitrile, cumyl hydroperoxide, anilines, and readily available Cinchona alkaloid-based catalysts .


Molecular Structure Analysis

The molecular structure of N-(Phenylsulfonyl)glycine Methyl Ester is represented by the InChI Code: 1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 .


Physical And Chemical Properties Analysis

N-(Phenylsulfonyl)glycine Methyl Ester is a solid at room temperature . It has a molecular weight of 229.26 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Chemoselective Arylsulfonylation The methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine were transformed into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group, showcasing a chemoselective approach to N-arylsulfonylation. This method provides a significant advancement in the synthesis of phenylsulfonyl derivatives, demonstrating the versatility of N-(Phenylsulfonyl)glycine methyl ester in synthetic chemistry (Penso et al., 2003).

Environmental Behavior The behavior of N-(Phenylsulfonyl)-glycine in a municipal sewage treatment plant was studied, revealing insights into its environmental fate and transformation. This research is crucial for understanding the environmental impact and degradation pathways of N-(Phenylsulfonyl)glycine and its derivatives (Krause & Schöler, 2000).

Peptide Bond Formation and Solution Dynamics Research involving the α-amino group of (l)phenylalanine methyl ester being trifluoroethylated shows the potential of N-(Phenylsulfonyl)glycine methyl ester derivatives in forming peptide bonds and studying solution dynamics, which is significant for peptide and protein chemistry (Lu & Desmarteau, 2007).

Aza-Wittig Rearrangement N-(Arylmethyl)-N-aryl or N-allyl-N-aryl glycine methyl ester derivatives underwent an aza-Wittig rearrangement, providing insights into synthetic pathways for creating N-aryl phenylalanine and N-aryl allylglycine methyl ester derivatives. This study contributes to the field of synthetic organic chemistry and the understanding of reaction mechanisms (Everett & Wolfe, 2015).

Bioreversible Esterification for Protein Delivery Research on the bioreversible esterification of proteins, where the carboxyl groups of a protein are cloaked with a hydrophobic moiety to enable cytosolic delivery, shows the application of N-(Phenylsulfonyl)glycine derivatives in protein delivery systems, offering a potential method to transport native proteins into the cytosol of mammalian cells (Mix, Lomax & Raines, 2017).

Safety and Hazards

The safety data sheet for N-(Phenylsulfonyl)glycine Methyl Ester indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-(benzenesulfonamido)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASBYGZWRFVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408797
Record name N-(Phenylsulfonyl)glycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Phenylsulfonyl)glycine Methyl Ester

CAS RN

69398-48-7
Record name N-(Phenylsulfonyl)glycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 47.5 g (0.6 mol) sample of pyridine was added dropwise to a stirred and cooled (ice bath) slurry of 53.0 g (0.3 mol) benzenesulfonyl chloride and 37.7 g (0.3 mol) glycine methyl ester hydrochloride in 500 ml dichloromethane. The reaction mixture was then allowed to warm to 25° C. and was stirred for about 16 hours. The reaction mixture was diluted with 250 ml water, the organic layer was separated, washed with water, washed with 10% aqueous hydrochloric acid solution, washed with water, dried over magnesium sulfate and evaporated to give 36.5 g N-(methoxycarbonylmethyl)benzenesulfonamide, which crystallized as a colorless solid melting at 62°-63° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
37.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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